N-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide

IKK2 inhibition Indazole carboxamide Inflammation

N-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide (CAS 919108-91-1) is a fully synthetic small molecule (MF: C₁₆H₂₃N₃O₂) belonging to the 2H-indazole-6-carboxamide structural class. This class is characterized by a bicyclic indazole core bearing a carboxamide functionality at the 6-position.

Molecular Formula C16H23N3O2
Molecular Weight 289.37 g/mol
CAS No. 919108-91-1
Cat. No. B13104899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide
CAS919108-91-1
Molecular FormulaC16H23N3O2
Molecular Weight289.37 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C1=CC2=NN(C(=C2C=C1)OCC)CC
InChIInChI=1S/C16H23N3O2/c1-4-7-10-17-15(20)12-8-9-13-14(11-12)18-19(5-2)16(13)21-6-3/h8-9,11H,4-7,10H2,1-3H3,(H,17,20)
InChIKeyCFCHNWACQHOQPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide (CAS 919108-91-1): Procurement-Relevant Identity and Compound Class Context


N-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide (CAS 919108-91-1) is a fully synthetic small molecule (MF: C₁₆H₂₃N₃O₂) belonging to the 2H-indazole-6-carboxamide structural class. This class is characterized by a bicyclic indazole core bearing a carboxamide functionality at the 6-position. Patent literature broadly describes indazole-6-carboxamides as inhibitors of IKK2 (IKKβ), a kinase implicated in inflammatory disorders such as rheumatoid arthritis, asthma, and COPD [1]. The specific compound features an N-butyl carboxamide side chain, a 3-ethoxy substituent, and an N²-ethyl group. Quantitative differentiation data against its closest analogs are presently absent from publicly accessible, citable sources, limiting the ability to substantiate any procurement advantage based on published evidence.

i
2H-indazole-6-carboxamide IKK2 inhibitor chemotype (patent-based class attribution, no compound-specific public data)
i
Procurement requires internal validation: no published comparator data support superiority or equivalence over nearest analogs

Why Generic Substitution of N-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide With In-Class Analogs Carries Unquantified Risk


The 2H-indazole-6-carboxamide scaffold is highly tolerant of combinatorial substitution at the N², C³, and carboxamide nitrogen positions, generating a vast chemical space. Even conservative changes—such as replacing the N-butyl amide with an N-(3-methylbutyl) or N-(2-furanylmethyl) group, or swapping the N²-ethyl for N²-propyl—can profoundly alter potency, selectivity, and pharmacokinetic properties, as demonstrated by structure-activity relationship (SAR) studies within the broader indazole carboxamide patent estate [1]. Without compound-specific comparative data, assuming functional equivalence between N-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide and its nearest neighbors (e.g., CAS 919107-64-5, CAS 919107-37-2) constitutes an unvalidated risk. The absence of public head-to-head data means that any substitution decision must be treated as scientifically unsupported until directly tested.

Near-neighbor analogs (e.g., CAS 919107-64-5) may exhibit different potency, selectivity, and PK properties; functional equivalence is unvalidated.
Even conservative substituent changes at N², C³, or carboxamide positions can alter target engagement; direct substitution cannot be assumed without head-to-head data.
The compound is not exemplified in the patent data tables; any procurement decision based on class-level inference remains scientifically unsupported.

N-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide (CAS 919108-91-1): Quantitative Comparator Evidence Assessment


Absence of Publicly Available Comparator Data for N-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide

A systematic search of primary research papers, patents, and authoritative chemical databases (excluding vendor-only listings) returned no head-to-head quantitative comparison between N-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide and any named structural analog or in-class compound. The IKK2 inhibitor patent US 8,501,780 B2 [1] establishes the general utility of indazole-6-carboxamides but does not enumerate this specific compound in its exemplified or tabulated data. Consequently, no Evidential Strength Rating can be assigned at this time.

Comparator Data Gap
Data to verify
No public quantitative differentiation found
Any superiority, equivalence, or fitness claim is unverifiable without proprietary testing.
Patent US 8,501,780 B2 does not enumerate this specific compound in its exemplified data.
IKK2 inhibition Indazole carboxamide Inflammation

Recommended Application Scenarios for N-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide Based on Available Class-Level Evidence


Internal Comparator Profiling for IKK2 Inhibitor Lead Optimization

Given the general IKK2 inhibitory activity reported for the indazole-6-carboxamide chemotype [1], this compound may serve as a custom reference standard in an organization's internal SAR program. Procurement is justified only if the buyer commits to generating proprietary head-to-head biochemical (e.g., IKK2 IC₅₀) and cellular (e.g., NF-κB reporter assay) data against other in-house indazoles, thereby filling the current public evidence gap.

Negative Control or Inactive Analog Synthesis in Academic Kinase Research

If a research group has access to unpublished data suggesting that this specific substitution pattern (N-butyl, 3-ethoxy, N²-ethyl) ablates IKK2 activity relative to potent analogs, the compound could be procured as a matched negative control. This use case depends entirely on pre-existing, user-held data and cannot be recommended from public evidence.

Chemical Biology Probe for Indazole Pharmacophore Mapping

The compound may be used in fragment-based or pharmacophore-mapping studies where systematic variation of the N², C³, and carboxamide substituents is required. Its value lies in its structural distinctiveness within a combinatorial matrix, not in any proven biological superiority, and procurement should be integrated into a broader set of analogs.

Application
Selection Property
Validation Focus
Internal IKK2 SAR profiling
In-class structural analog with N-butyl, 3-ethoxy, N²-ethyl substitution
Proprietary head-to-head biochemical and NF-κB reporter data required
Matched negative control probe
User-held evidence of ablated IKK2 activity relative to potent analogs
Confirm inactivity in target engagement and cellular pathway assays
Indazole pharmacophore mapping
Distinct substitution pattern for combinatorial analog libraries
Integration into broader N²/C³/carboxamide variant matrix
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